2-((4-((4-Methoxybenzyl)amino)quinazolin-2-yl)thio)acetonitrile
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Overview
Description
2-((4-((4-Methoxybenzyl)amino)quinazolin-2-yl)thio)acetonitrile is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinazoline core substituted with a 4-methoxybenzylamino group and a thioacetonitrile moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((4-Methoxybenzyl)amino)quinazolin-2-yl)thio)acetonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide or its equivalents under acidic or basic conditions.
Introduction of the 4-Methoxybenzylamino Group: The amino group can be introduced via nucleophilic substitution reactions, where the quinazoline core reacts with 4-methoxybenzylamine in the presence of a suitable base.
Attachment of the Thioacetonitrile Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-((4-Methoxybenzyl)amino)quinazolin-2-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The thioacetonitrile moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Potential use in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((4-((4-Methoxybenzyl)amino)quinazolin-2-yl)thio)acetonitrile is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to bind to various biological targets, potentially inhibiting their activity or modulating their function. The methoxybenzylamino and thioacetonitrile groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylamine: Shares the methoxybenzylamino group but lacks the quinazoline core.
Quinazoline: The parent compound without the methoxybenzylamino and thioacetonitrile substitutions.
2-(4-Methoxyphenyl)quinazoline: Similar structure but without the thioacetonitrile group.
Uniqueness
2-((4-((4-Methoxybenzyl)amino)quinazolin-2-yl)thio)acetonitrile is unique due to the combination of the quinazoline core with the methoxybenzylamino and thioacetonitrile groups, which may confer distinct chemical and biological properties not observed in the similar compounds listed above.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
Properties
IUPAC Name |
2-[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-23-14-8-6-13(7-9-14)12-20-17-15-4-2-3-5-16(15)21-18(22-17)24-11-10-19/h2-9H,11-12H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDBNCLQECHMFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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